molecular formula C50H98O6S3Sn B12687395 Tridodecyl 2,2',2''-((octylstannylidyne)tris(thio))triacetate CAS No. 84332-95-6

Tridodecyl 2,2',2''-((octylstannylidyne)tris(thio))triacetate

Cat. No.: B12687395
CAS No.: 84332-95-6
M. Wt: 1010.2 g/mol
InChI Key: BQNOOSPILDHFSI-UHFFFAOYSA-K
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Description

Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate is a chemical compound known for its unique structure and properties It is composed of a central tin atom bonded to three thioacetate groups, each further connected to a dodecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate typically involves the reaction of octylstannylidyne with thioacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Octylstannylidyne+3Thioacetic AcidTridodecyl 2,2’,2”-((octylstannylidyne)tris(thio))triacetate\text{Octylstannylidyne} + 3 \text{Thioacetic Acid} \rightarrow \text{Tridodecyl 2,2',2''-((octylstannylidyne)tris(thio))triacetate} Octylstannylidyne+3Thioacetic Acid→Tridodecyl 2,2’,2”-((octylstannylidyne)tris(thio))triacetate

Industrial Production Methods

In an industrial setting, the production of tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetate groups to thiols.

    Substitution: The thioacetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its excellent binding properties.

Mechanism of Action

The mechanism by which tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate exerts its effects involves its interaction with molecular targets through its thioacetate groups. These groups can form strong bonds with metal ions and other electrophilic species, facilitating various catalytic processes. The central tin atom plays a crucial role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Tridodecyl 2,2’,2’'-((methylstannylidyne)tris(thio))triacetate
  • Tridodecyl 2,2’,2’'-((ethylstannylidyne)tris(thio))triacetate
  • Tridodecyl 2,2’,2’'-((propylstannylidyne)tris(thio))triacetate

Uniqueness

Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate is unique due to its longer dodecyl chains, which provide enhanced hydrophobicity and stability compared to similar compounds with shorter alkyl chains. This makes it particularly useful in applications requiring robust and durable materials.

Properties

CAS No.

84332-95-6

Molecular Formula

C50H98O6S3Sn

Molecular Weight

1010.2 g/mol

IUPAC Name

dodecyl 2-[bis[(2-dodecoxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate

InChI

InChI=1S/3C14H28O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;1-3-5-7-8-6-4-2;/h3*17H,2-13H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3

InChI Key

BQNOOSPILDHFSI-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(SCC(=O)OCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC

Origin of Product

United States

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